3-Position Sulfinate Enables Regioselective C2/C5 Functionalization Distinct from 2-Sulfinate Isomers
The 3-position sulfinate substitution pattern on furan confers a distinct regiochemical profile compared to the 2-sulfinate isomer. Literature on furan C-H activation establishes that electron-withdrawing substituents at the 3-position direct subsequent functionalization to the 2- and 5-positions, whereas 2-substituted furans undergo functionalization at the 5-position [1]. This regiochemical divergence means the 3-sulfinate and 2-sulfinate isomers are not synthetically equivalent; each enables access to different substitution patterns on the furan core. No head-to-head comparative yield data between sodium furan-3-sulfinate and sodium furan-2-sulfinate were identified in the peer-reviewed literature reviewed.
| Evidence Dimension | Regiochemical directing effect of substitution position |
|---|---|
| Target Compound Data | 3-Substitution directs to C2 and C5 positions |
| Comparator Or Baseline | 2-Substitution directs to C5 position |
| Quantified Difference | Qualitative regiochemical divergence; no quantitative yield comparison available |
| Conditions | Pd-catalyzed C-H activation and cross-coupling of furan derivatives |
Why This Matters
Selection of the 3-sulfinate over the 2-sulfinate is required for synthesizing 2,5-disubstituted furan scaffolds with the sulfinate-derived functionality at the 3-position.
- [1] Li L, Ma S. Recent advances in metal-mediated synthesis of substituted furans. Chinese Journal of Organic Chemistry. 2001. (Review of furan C-H activation regiochemistry). View Source
